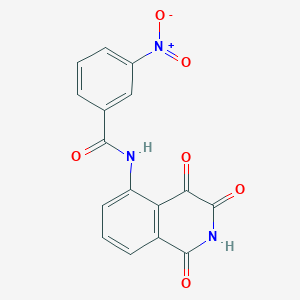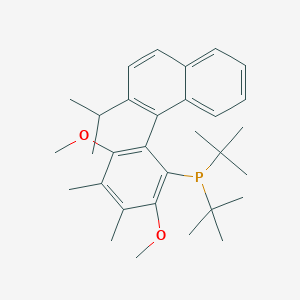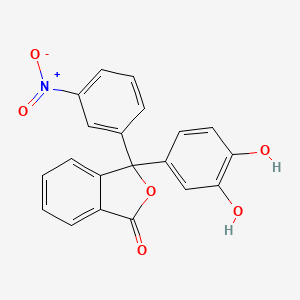
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is an organic compound that belongs to the class of carbamate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate typically involves the reaction of 5-oxopyrrolidine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. The dichlorophenyl group enhances the binding affinity of the compound to the target enzyme, while the pyrrolidinone ring provides structural stability. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidinone ring structure but differ in their substituents.
Carbamate esters: Compounds such as methyl carbamate and ethyl carbamate share the carbamate ester functional group.
Uniqueness
5-Oxopyrrolidin-3-yl (2,5-dichlorophenyl)carbamate is unique due to the presence of both the pyrrolidinone ring and the dichlorophenyl group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The dichlorophenyl group, in particular, enhances the compound’s binding affinity to target enzymes, making it a valuable scaffold for drug development.
Propriétés
Numéro CAS |
88015-93-4 |
|---|---|
Formule moléculaire |
C11H10Cl2N2O3 |
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
(5-oxopyrrolidin-3-yl) N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-6-1-2-8(13)9(3-6)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17) |
Clé InChI |
LCHWPDAFANNCJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC1=O)OC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Cyanobenzo[d]oxazole-2-carboxamide](/img/structure/B12879149.png)


![7-Amino-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B12879170.png)


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)

